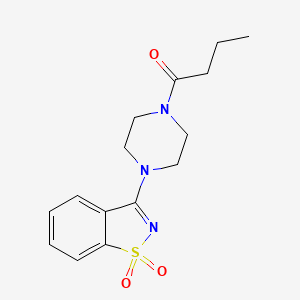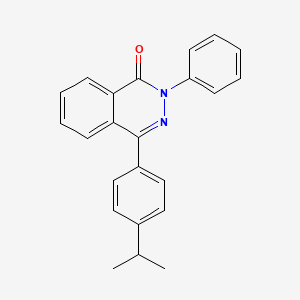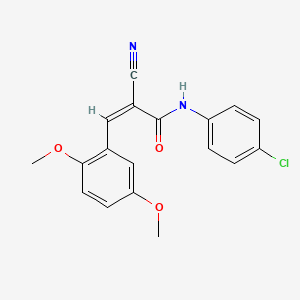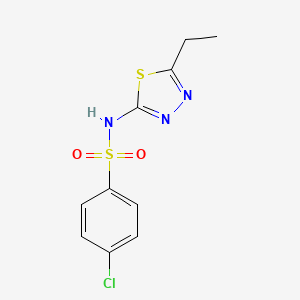
3-(4-butyryl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-butyryl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. This compound is also known as PBIT or N-(4-butyrylphenyl)-N'-(4-piperazinyl) benzisothiazoline-1,1-dioxide. It is a member of the benzisothiazole family and is structurally related to other compounds that have been shown to have biological activity.
Mechanism of Action
The mechanism of action of 3-(4-butyryl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide is not fully understood. However, it is believed to act through a variety of mechanisms, including inhibition of protein kinase activity, inhibition of histone deacetylase activity, and modulation of oxidative stress.
Biochemical and Physiological Effects:
3-(4-butyryl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and improve cognitive function. It has also been shown to have antioxidant properties and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-butyryl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide in lab experiments is its potential for a wide range of applications. It has been shown to have activity against a range of diseases and conditions, making it a versatile compound for research. However, one of the main limitations of using PBIT in lab experiments is its complex synthesis process, which can be time-consuming and costly.
Future Directions
There are several future directions for research on 3-(4-butyryl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide. One potential direction is to further investigate its potential as a treatment for cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is to explore its potential as a therapeutic agent for other diseases and conditions. Additionally, further research could be conducted to better understand its mechanism of action and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of 3-(4-butyryl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide is a complex process that involves several steps. The most commonly used method for synthesizing this compound is through the reaction of 4-aminobutyric acid with 4-butyrylbenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with piperazine to yield the final product.
Scientific Research Applications
3-(4-butyryl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have activity against a range of diseases and conditions, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, PBIT has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, PBIT has been shown to have neuroprotective effects and improve cognitive function. In Parkinson's disease research, PBIT has been shown to have antioxidant properties and protect against oxidative stress.
properties
IUPAC Name |
1-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-2-5-14(19)17-8-10-18(11-9-17)15-12-6-3-4-7-13(12)22(20,21)16-15/h3-4,6-7H,2,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRJYDPMJVYVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1,1-Dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]butan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]ethoxy}ethanol](/img/structure/B5683175.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5683177.png)
![2-methyl-6-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5683185.png)

![1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5683192.png)
![N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5683216.png)

![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[5-(3-methoxyphenyl)-3-isoxazolyl]methyl}acetamide](/img/structure/B5683229.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-benzyl-4-piperidinamine](/img/structure/B5683231.png)


![1,1'-[1-(4-aminophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5683262.png)
![4-[3-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)phenyl]-2-methylbutan-2-ol](/img/structure/B5683263.png)
![1-(2-furylmethyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5683281.png)